Cas no 2137996-90-6 (2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide)

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide
- 2137996-90-6
- EN300-1113618
-
- インチ: 1S/C9H17N5O/c1-3-4-7(2)11-9(15)6-14-5-8(10)12-13-14/h5,7H,3-4,6,10H2,1-2H3,(H,11,15)
- InChIKey: QXGJBOQIMFNGKE-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C=C(N)N=N1)NC(C)CCC
計算された属性
- せいみつぶんしりょう: 211.14331018g/mol
- どういたいしつりょう: 211.14331018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 85.8Ų
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1113618-0.1g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide |
2137996-90-6 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1113618-0.05g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide |
2137996-90-6 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1113618-10.0g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide |
2137996-90-6 | 10g |
$6082.0 | 2023-06-09 | ||
Enamine | EN300-1113618-2.5g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide |
2137996-90-6 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1113618-5g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide |
2137996-90-6 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1113618-0.25g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide |
2137996-90-6 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1113618-5.0g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide |
2137996-90-6 | 5g |
$4102.0 | 2023-06-09 | ||
Enamine | EN300-1113618-10g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide |
2137996-90-6 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1113618-0.5g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide |
2137996-90-6 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1113618-1g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide |
2137996-90-6 | 95% | 1g |
$1057.0 | 2023-10-27 |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide 関連文献
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamideに関する追加情報
2-(4-Amino-1H-1,2,3-Triazol-1-yl)-N-(pentan-2-yl)acetamide: A Comprehensive Overview
2-(4-Amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide (CAS No. 2137996-90-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique triazole and amino functionalities, exhibits promising biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.
The chemical structure of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide is defined by its core triazole ring and the presence of an amino group. The triazole ring is a five-membered heterocyclic compound with three nitrogen atoms, which is known for its stability and diverse biological activities. The amino group attached to the triazole ring further enhances the compound's reactivity and potential for forming hydrogen bonds. Additionally, the presence of a pentanoyl group (pentan-2-yl) contributes to the compound's lipophilicity and solubility properties.
The synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide can be achieved through various methods. One common approach involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a well-established "click" chemistry method. This reaction typically involves the coupling of an azide and an alkyne to form a triazole ring. The amino group can be introduced through subsequent functionalization steps. Another method involves the reaction of an acetylated amino acid with a substituted azide in the presence of a suitable catalyst.
In terms of biological properties, 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide has shown significant potential in various pharmacological studies. Recent research has demonstrated its activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are key enzymes in signal transduction pathways. This inhibition can lead to potential therapeutic applications in diseases such as cancer and inflammatory disorders.
Furthermore, 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This makes it a promising candidate for treating inflammatory conditions like rheumatoid arthritis and Crohn's disease.
The compound has also been investigated for its neuroprotective effects. Preclinical studies have demonstrated that 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its therapeutic potential, 2-(4-amino-1H-1,2,3-triazol-1-yL)-N-(pentan--yl)acetamide has been explored for its use as a tool compound in biochemical research. Its ability to selectively bind to specific protein targets makes it valuable for studying protein–protein interactions and signaling pathways. Researchers have utilized this compound to gain insights into the mechanisms underlying various cellular processes.
The safety profile of 2-(4-amino-H-,--triazol--yl)-N--(pentan--yl)acetamide is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), further preclinical and clinical studies are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 2-(4-amino-H-,--triazol--yL)-N--(pentan--yL)acetamide (CAS No. 2137996-) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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